N'-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2-(naphthalen-1-YL)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2-(naphthalen-1-YL)acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of benzyloxy, ethoxyphenyl, and naphthyl groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2-(naphthalen-1-YL)acetohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 4-(benzyloxy)-3-ethoxybenzaldehyde and 2-(naphthalen-1-yl)acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2-(naphthalen-1-YL)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Corresponding oxides or quinones.
Reduction: Reduced hydrazides or alcohols.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2-(naphthalen-1-YL)acetohydrazide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2-(naphthalen-1-YL)acetohydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological or chemical outcomes. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-(naphthalen-1-YL)acetohydrazide
- N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
Uniqueness
N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2-(naphthalen-1-YL)acetohydrazide stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. Its ethoxyphenyl group, in particular, differentiates it from similar compounds, potentially leading to varied reactivity and applications.
This detailed article provides a comprehensive overview of N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2-(naphthalen-1-YL)acetohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C28H26N2O3 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-4-phenylmethoxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C28H26N2O3/c1-2-32-27-17-22(15-16-26(27)33-20-21-9-4-3-5-10-21)19-29-30-28(31)18-24-13-8-12-23-11-6-7-14-25(23)24/h3-17,19H,2,18,20H2,1H3,(H,30,31)/b29-19+ |
InChI Key |
ZFAHRYJOTHQGBT-VUTHCHCSSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32)OCC4=CC=CC=C4 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.